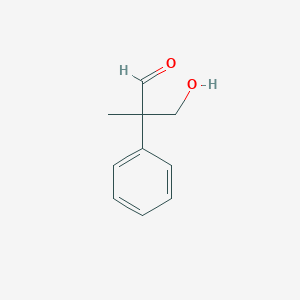

3-Hydroxy-2-methyl-2-phenylpropanal

Descripción

Significance of the Compound as a Chiral Building Block

The significance of 3-Hydroxy-2-methyl-2-phenylpropanal lies in its constitution as a β-hydroxy aldehyde with a stereogenic center at the α-position, which also bears a phenyl group. This arrangement of functional groups provides multiple points for further chemical modification, allowing for the construction of more complex chiral architectures. The hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups, while the aldehyde is a gateway to a plethora of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The presence of the α-methyl and α-phenyl groups creates a challenging quaternary stereocenter. The ability to selectively synthesize one enantiomer of this compound opens the door to producing a wide array of enantiopure pharmaceuticals and other biologically active molecules. For instance, β-hydroxy carbonyl moieties are prevalent in many natural products and drug molecules.

Overview of Current Research Directions Pertaining to this compound

Current research is heavily focused on the development of efficient and highly stereoselective methods for the synthesis of this compound. The primary challenge lies in controlling the absolute and relative stereochemistry of the two adjacent stereocenters that can be formed during its synthesis. The main avenues of investigation include organocatalysis and biocatalysis, which offer environmentally benign alternatives to traditional metal-based catalysis.

The asymmetric aldol (B89426) reaction, a powerful tool for carbon-carbon bond formation, is the most direct route to this class of compounds. Researchers are exploring various chiral catalysts to promote the reaction between propanal and benzaldehyde (B42025), aiming for high yields and, more importantly, high diastereo- and enantioselectivity. The development of novel catalysts that can effectively control the formation of the quaternary stereocenter is a key objective in this field.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H12O2 |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

3-hydroxy-2-methyl-2-phenylpropanal |

InChI |

InChI=1S/C10H12O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 |

Clave InChI |

DEBRVWHWFXLIRK-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)(C=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Stereoselective Synthesis of 3 Hydroxy 2 Methyl 2 Phenylpropanal

Organocatalysis in the Synthesis of this compound

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules as catalysts. Proline and its derivatives have been extensively studied as catalysts for asymmetric aldol (B89426) reactions. wikipedia.orgnih.gov The mechanism typically involves the formation of a chiral enamine intermediate from the reaction of the catalyst with the donor aldehyde (propanal). This enamine then attacks the acceptor aldehyde (benzaldehyde) in a stereocontrolled manner.

The design of the organocatalyst is crucial for achieving high stereoselectivity. Factors such as the steric bulk of the catalyst and the presence of hydrogen-bonding donors can influence the transition state of the reaction and, consequently, the stereochemical outcome. While significant progress has been made in proline-catalyzed aldol reactions, achieving high selectivity in the synthesis of compounds with quaternary stereocenters like this compound remains an active area of research. Novel solid-supported organocatalysts are also being developed to facilitate catalyst recovery and enable continuous-flow processes. nih.gov

Table 1: Examples of Organocatalyzed Asymmetric Aldol Reactions

| Donor Aldehyde | Acceptor Aldehyde | Organocatalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone | Benzaldehydes | C2-symmetrical bisprolinamide | 77:23 to >99:1 | 33% to >99% | researchgate.net |

| Acetone | Aromatic Aldehydes | (S)-5-prolylamide-triazole | - | up to 74% | researchgate.net |

| Acetone | Substituted Benzaldehydes | (S)-proline-based C2 symmetry | - | up to 61% | nih.gov |

This table presents examples of related asymmetric aldol reactions to illustrate the scope and effectiveness of different organocatalysts. Specific data for the direct synthesis of this compound is a subject of ongoing research.

Biocatalysis in the Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Aldolases are a class of enzymes that catalyze the formation of carbon-carbon bonds in aldol reactions with remarkable stereocontrol. nih.gov

The application of aldolases to the synthesis of this compound would involve the enzymatic addition of a propanal equivalent to benzaldehyde. While the natural substrates for many aldolases are phosphorylated compounds, enzyme engineering and screening efforts are underway to expand their substrate scope to include non-natural aldehydes. nih.govresearchgate.net The use of engineered aldolases could provide a highly efficient and selective route to enantiomerically pure this compound.

Another biocatalytic approach involves the use of ene-reductases for the asymmetric reduction of α,β-unsaturated carbonyl compounds. For instance, the bioreduction of a suitable precursor could furnish the desired chiral β-hydroxy aldehyde. researchgate.net

Table 2: Examples of Biocatalytic Aldol and Related Reactions

| Enzyme Type | Reaction Type | Substrates | Product | Key Features | Reference |

| Aldolase (B8822740) | Aldol Addition | Aldolase-derived 3-hydroxy ketones | Enantioenriched 1,3-amino alcohols | Multi-enzymatic cascade | nih.gov |

| Ene-reductase | Asymmetric Bioreduction | Methyl 2-hydroxymethylacrylate derivatives | (R)-configurated methyl 3-hydroxy-2-methylpropionate | High enantioselectivity (up to >99% ee) | researchgate.net |

| Engineered Aldolase | Aldol Addition | Non-natural aldehydes | 2'-functionalized nucleoside analogues | Expanded substrate scope | nih.govresearchgate.net |

This table showcases the potential of biocatalysis for creating chiral molecules with functionalities similar to the target compound, highlighting the promise of this approach.

Elucidation of Reaction Mechanisms and Reactivity Profile of 3 Hydroxy 2 Methyl 2 Phenylpropanal

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group in 3-hydroxy-2-methyl-2-phenylpropanal is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.com Common nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

A general mechanism for nucleophilic addition to an aldehyde is shown below:

A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.

The alkoxide intermediate is protonated by a proton source (e.g., water or acid) to give the final alcohol product.

For instance, the reaction with hydrogen cyanide (HCN) in the presence of a cyanide salt (like KCN or NaCN) and a weak acid results in the formation of a cyanohydrin, specifically 2-hydroxy-3-methyl-3-phenylbutanenitrile. chemguide.co.uk The cyanide ion (CN⁻) acts as the nucleophile. chemguide.co.uk

Stereochemistry of Nucleophilic Addition and Principles of Asymmetric Induction (e.g., Cram's Rule)

The presence of a chiral center at C2 in this compound significantly influences the stereochemical outcome of nucleophilic addition reactions. When a new stereocenter is created at the carbonyl carbon (C1), diastereomeric products can be formed. The relative stereochemistry of these products is often predictable using models of asymmetric induction, such as Cram's Rule. libretexts.org

Cram's Rule predicts the major diastereomer formed in a nucleophilic addition to a carbonyl group adjacent to a chiral center. libretexts.org The rule is based on a reactive conformation where the largest group on the chiral center is positioned anti-periplanar to the incoming nucleophile. For this compound, the substituents on the chiral C2 are a phenyl group (large), a methyl group (medium), and a hydroxymethyl group (which can be considered small or medium depending on its conformation and any potential chelation).

According to Cram's Rule, the nucleophile will preferentially attack the carbonyl carbon from the side of the smallest substituent. libretexts.org This leads to the formation of a specific diastereomer in excess. The Felkin-Anh model provides a more refined prediction by considering torsional strain and the trajectory of the nucleophile.

A study on the Reformatsky reaction of the related compound 2-phenylpropanal (B145474) with methyl α-bromopropionate demonstrated the formation of diastereomeric β-hydroxy esters, with the product ratios indicating a degree of stereoselectivity. oup.com This highlights the influence of the existing chiral center on the formation of a new one.

Condensation Reactions and Their Stereochemical Implications

This compound can undergo condensation reactions, which are crucial for forming larger molecules. These reactions often involve the formation of a new carbon-carbon bond. For example, aldol-type condensation reactions can occur where the enolate of another carbonyl compound adds to the aldehyde group of this compound.

The stereochemistry of these condensation reactions is also influenced by the chiral center at C2. The approach of the enolate to the aldehyde will be sterically hindered on one face, leading to a preferred diastereomer. The specific outcome can depend on the reaction conditions, such as the nature of the enolate (E or Z) and the presence of chelating metal ions.

Research on the condensation of related 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents has shown that the reaction conditions can dictate the formation of different products, such as hydroxy- or amino-substituted nicotinates. nih.gov In some cases, subsequent intramolecular reactions like 6π-electrocyclization can occur, leading to complex heterocyclic systems. nih.gov The stereochemistry of the initial condensation step is a critical determinant of the final product's structure.

Oxidation Pathways of the Hydroxyl Group

The primary hydroxyl group (-CH₂OH) in this compound can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of oxidant determines the extent of the oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically oxidize the primary alcohol to an aldehyde, yielding 2-formyl-2-methyl-2-phenylacetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in 2-methyl-2-phenylmalonaldehydic acid.

It is important to note that the existing aldehyde group in the starting material is also susceptible to oxidation, potentially leading to a dicarboxylic acid if a strong oxidant is used. Selective protection of the aldehyde group may be necessary to achieve oxidation only at the hydroxyl group.

Investigation of Enzymatic Transformations and Substrate/Inhibitor Potential

The chiral nature and functional groups of this compound make it a potential candidate for enzymatic transformations. Enzymes, being chiral catalysts, can exhibit high stereo- and regioselectivity in their reactions. For example, alcohol dehydrogenases could potentially catalyze the stereoselective oxidation of the hydroxyl group or the reduction of the aldehyde group.

Furthermore, given its structure, this compound could act as a substrate or an inhibitor for certain enzymes. For instance, it might mimic the natural substrate of an aldolase (B8822740) or a dehydrogenase and bind to the active site. Depending on how it is processed by the enzyme, it could be a substrate that is transformed into a new product, or it could act as an inhibitor by blocking the active site and preventing the natural substrate from binding. The evaluation of its potential as a substrate or inhibitor would require specific enzymatic assays.

Reactivity with Other Nucleophiles and Electrophiles

Beyond the reactions already discussed, this compound can react with a variety of other nucleophiles and electrophiles.

Reactions with Nucleophiles:

Grignard Reagents and Organolithium Compounds: These strong nucleophiles will add to the aldehyde carbonyl, forming a new carbon-carbon bond and a secondary alcohol. The stereochemical outcome will again be influenced by the adjacent chiral center.

Amines: Primary amines can react with the aldehyde to form imines (Schiff bases), while secondary amines can form enamines.

Thiols: Thiols can add to the aldehyde to form thioacetals, which can be useful as protecting groups for the carbonyl functionality.

Reactions with Electrophiles:

The hydroxyl group can react with electrophiles. For example, it can be acylated with acid chlorides or anhydrides to form esters, or silylated with silyl (B83357) halides to form silyl ethers. These reactions are often used to protect the hydroxyl group during other transformations.

The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), although the directing effects of the alkyl substituent on the ring will influence the position of substitution.

The reactivity with various nucleophiles and electrophiles is a key aspect of the compound's synthetic utility. For instance, the reaction of electrophiles with nucleophilic thiolate sites is relevant in understanding certain pathophysiological mechanisms. nih.gov

Baylis-Hillman Reaction Contributions to Related Systems

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org This reaction produces a functionalized allylic alcohol. wikipedia.org While this compound itself is not a direct product of a standard Baylis-Hillman reaction, the reaction is highly relevant for the synthesis of structurally related compounds.

For example, the Baylis-Hillman reaction of an activated alkene with an aldehyde can generate α-methylene-β-hydroxy esters. hsc.edu The adducts from these reactions, which are densely functionalized, can be transformed into a variety of other compounds, including systems that are structurally analogous to this compound. researchgate.net The mechanism involves the 1,4-addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde. wikipedia.org The reaction is known for being atom-economical and proceeding under mild conditions. wikipedia.org Asymmetric variants of the Baylis-Hillman reaction, using chiral catalysts, can provide enantiomerically enriched products. organic-chemistry.org

Advanced Stereochemical Studies of 3 Hydroxy 2 Methyl 2 Phenylpropanal and Its Stereoisomers

Separation and Characterization of Epimeric and Diastereomeric Products

The separation of stereoisomers of 3-hydroxy-2-methyl-2-phenylpropanal is a crucial step for their individual characterization and for obtaining enantiopure compounds. The primary methods employed for the separation of diastereomers and the subsequent resolution of enantiomers include column chromatography and chiral high-performance liquid chromatography (HPLC).

Separation of Diastereomers:

In syntheses that produce diastereomeric mixtures of β-hydroxy carbonyl compounds, such as the aldol (B89426) addition of propanal to benzaldehyde (B42025), the resulting syn and anti diastereomers can often be separated using standard chromatographic techniques. Silica (B1680970) gel column chromatography is a common and effective method for this purpose. The different spatial arrangements of the hydroxyl and methyl groups in the diastereomers lead to different polarities and, consequently, different affinities for the stationary phase, allowing for their separation. In a similar vein, the diastereomers of related β-hydroxy ketones have been successfully separated by silica gel chromatography.

Characterization of Diastereomers:

Once separated, the individual diastereomers are characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio in a mixture and for assigning the relative stereochemistry (syn or anti). The coupling constants between the protons on the α- and β-carbons can provide valuable information about the dihedral angle and thus the relative configuration. For β-hydroxy ketones, a simple ¹H NMR analysis of the ABX patterns for the α-methylene unit can permit the assignment of stereochemistry by visual inspection. nih.gov However, for aldols derived from aldehydes lacking β-branches, such as this compound, the conformational energies of the different conformers can be very similar, making the distinction between the average chemical and magnetic environments of the α- and β-protons in the two diastereomers more challenging. nih.gov

Separation of Enantiomers:

The separation of enantiomers, or chiral resolution, requires a chiral environment. Chiral HPLC is the most widely used technique for this purpose. heraldopenaccess.us This can be achieved through two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including those with hydroxyl groups.

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. libretexts.org

A hypothetical chiral HPLC separation of the enantiomers of this compound is presented in Table 1.

Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Stereoisomer | Retention Time (min) |

| (R)-3-Hydroxy-2-methyl-2-phenylpropanal | 12.5 |

| (S)-3-Hydroxy-2-methyl-2-phenylpropanal | 14.8 |

| Note: This is a hypothetical example. Actual retention times would depend on the specific chiral stationary phase, mobile phase composition, flow rate, and temperature. |

Determination of Chiral Purity and Enantiomeric Excess

Once a chiral separation method is established, it can be used to determine the chiral purity or enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the predominance of one enantiomer over the other and is a critical parameter in asymmetric synthesis.

The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram obtained from chiral HPLC analysis. heraldopenaccess.us The formula for calculating enantiomeric excess is:

ee (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

For samples where enantiomerically pure standards are not available, chiroptical detectors, such as circular dichroism (CD) detectors, can be coupled with HPLC to determine the enantiomeric excess without the need for calibration with pure enantiomers. uma.es

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), or chiral solvating agents. cam.ac.uk Upon reaction with a chiral derivatizing agent, the enantiomers are converted into diastereomers, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Assignment of Absolute and Relative Configurations

Determining the three-dimensional arrangement of atoms in a chiral molecule is fundamental to understanding its properties and interactions. This involves the assignment of both relative and absolute configurations.

Assignment of Relative Configuration:

As mentioned previously, ¹H NMR spectroscopy is a primary tool for assigning the relative configuration (syn or anti) of diastereomers. The magnitude of the coupling constant (³J) between the protons on the α- and β-carbons is related to the dihedral angle between them, which differs for syn and anti isomers. In many aldol products, the syn isomers exhibit a smaller coupling constant compared to the anti isomers. However, this is not a universal rule and can be influenced by the substituents and the solvent. For β-hydroxy ketones, specific ¹H NMR analysis methods have been developed to assign relative stereochemistry based on the patterns of the α-methylene protons. nih.gov The stereochemical outcome of aldol reactions is often dependent on the geometry of the enolate (Z or E), with Z-enolates typically leading to syn products and E-enolates to anti products. pharmacy180.comyoutube.com

Assignment of Absolute Configuration:

The determination of the absolute configuration (R or S) at a stereocenter is a more complex task. Several methods can be employed:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires the formation of a single crystal of the compound or a suitable derivative. The diffraction pattern of X-rays passing through the crystal provides a precise three-dimensional map of the electron density, from which the absolute arrangement of atoms can be determined. While no crystal structure for this compound is publicly available, the crystal structures of derivatives of similar 1,5-benzodiazepin-2-ones have been determined, confirming their stereochemistry. mdpi.com

Correlation with a Known Compound: The absolute configuration of a molecule can be determined by chemically converting it, through a series of stereochemically well-understood reactions, to a compound whose absolute configuration is already known.

Mosher's Method: This NMR-based technique is widely used for determining the absolute configuration of chiral secondary alcohols. researchgate.net The alcohol is esterified with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration can be deduced. mdpi.com A modified Mosher's method has been successfully applied to determine the absolute configuration of chiral primary alcohols with a stereocenter at the C-3 position. researchgate.net

Strategies for Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The development of synthetic methods that control the stereochemical outcome of reactions is a major focus of modern organic chemistry. For the synthesis of this compound, the key carbon-carbon bond-forming step is an aldol reaction. Strategies for achieving asymmetric induction in this reaction aim to control both the diastereoselectivity (syn/anti) and the enantioselectivity.

Diastereoselective Aldol Reactions:

The diastereoselectivity of an aldol reaction is often controlled by the geometry of the enolate. As a general principle, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products through a chair-like transition state. youtube.com The choice of base, metal counterion, and reaction conditions can influence the E/Z ratio of the enolate. For example, the use of bulky bases like lithium diisopropylamide (LDA) with certain ketones can favor the formation of the Z-enolate. Boron enolates often exhibit high levels of diastereoselectivity in aldol reactions. pharmacy180.com

Enantioselective Aldol Reactions:

Achieving enantioselectivity requires the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent.

Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are widely used for stereoselective aldol reactions.

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. This is a highly efficient approach. Proline and its derivatives have been shown to be effective organocatalysts for direct asymmetric aldol reactions between aldehydes and ketones or other aldehydes. acs.org In the context of a crossed aldol reaction between propanal and benzaldehyde, careful control of reaction conditions is necessary to minimize self-condensation of propanal. chemistrysteps.com

Enzyme Catalysis: Aldolases are enzymes that catalyze aldol reactions with high stereoselectivity. Engineered aldolases have been developed to accept a broader range of substrates, offering a green and efficient route to chiral β-hydroxy aldehydes. acs.org

A summary of potential asymmetric induction strategies for the synthesis of this compound is presented in Table 2.

Table 2: Strategies for Asymmetric Induction in the Synthesis of this compound

| Strategy | Description | Expected Outcome |

| Chiral Auxiliary | Use of an Evans' oxazolidinone attached to the propanal moiety. | High diastereoselectivity and enantioselectivity. |

| Organocatalysis | Proline-catalyzed reaction between propanal and benzaldehyde. | Good to high enantioselectivity, requires optimization to control side reactions. acs.org |

| Enzyme Catalysis | Use of an engineered deoxyribose-5-phosphate aldolase (B8822740) (DERA) mutant. | High enantioselectivity and potential for green process. acs.org |

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2 Methyl 2 Phenylpropanal

Quantum Mechanical (QM) Studies on Molecular Structure and Conformation

There is a lack of specific quantum mechanical studies in the scientific literature that focus on the molecular structure and conformational analysis of 3-Hydroxy-2-methyl-2-phenylpropanal. Such studies would typically involve the use of ab initio methods to determine the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. While basic computed properties are available in databases, detailed conformational analyses and the relative energies of different conformers have not been published.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

No dedicated Density Functional Theory (DFT) studies detailing the reaction pathways and transition states for reactions involving this compound could be identified. DFT is a powerful tool for modeling chemical reactions, allowing researchers to calculate the energy changes that occur as reactants transform into products. nih.govnih.gov This includes the identification of high-energy transition state structures that govern the speed of a reaction. For this compound, such studies could elucidate mechanisms of its formation or subsequent reactions, but this research has not been published.

Molecular Dynamics Simulations for Reactivity Insights

The application of molecular dynamics (MD) simulations to gain insights into the reactivity of this compound has not been reported in the available literature. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a compound behaves in different environments (e.g., in a solvent). sigmaaldrich.com This methodology could offer valuable information on how the molecule interacts with other species and how its structure fluctuates, which can impact its reactivity. However, no such specific simulations for this compound have been documented.

Analysis of Electronic Properties and Reactivity Descriptors

A detailed analysis of the electronic properties and reactivity descriptors of this compound, derived from computational methods, is not available in peer-reviewed literature. Such an analysis would involve calculating parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to predicting a molecule's reactivity. nih.gov From these, various reactivity descriptors (e.g., electronegativity, hardness, and electrophilicity index) can be derived to predict how the molecule will behave in chemical reactions. While general databases provide some basic computed properties nih.govresearchgate.net, a comprehensive study interpreting these electronic features in the context of the molecule's reactivity is absent.

Chemical Transformations and Derivatization Strategies for 3 Hydroxy 2 Methyl 2 Phenylpropanal

Synthesis of Beta-Hydroxy Esters and Related Functional Groups

The aldehyde functional group in 3-hydroxy-2-methyl-2-phenylpropanal can be readily oxidized to a carboxylic acid, which can then be esterified to yield beta-hydroxy esters. Alternatively, direct oxidation to the ester is also a common strategy. These beta-hydroxy ester motifs are significant in synthetic chemistry.

The oxidation of the aldehyde to the corresponding carboxylic acid, 3-hydroxy-2-methyl-2-phenylpropanoic acid, can be achieved using various mild oxidizing agents. Subsequent esterification with an alcohol under acidic conditions yields the desired beta-hydroxy ester. A prominent example is the formation of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate. bldpharm.com

Furthermore, related functional groups can be synthesized. For instance, the treatment of a beta-hydroxy ester with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding hydrazide. nih.gov This transformation introduces a new reactive handle for further molecular elaboration. Saponification of the ester using a base like potassium hydroxide (B78521) will yield the carboxylate salt, which upon acidification provides the beta-hydroxy carboxylic acid. nih.gov

| Transformation | Reagent(s) | Product |

| Oxidation & Esterification | 1. Oxidizing Agent 2. Alcohol, Acid catalyst | Beta-Hydroxy Ester |

| Hydrazinolysis of Ester | Hydrazine Hydrate | Beta-Hydroxy Hydrazide |

| Saponification of Ester | Base (e.g., KOH), then Acid | Beta-Hydroxy Carboxylic Acid |

Formation of Alpha, Beta-Unsaturated Carbonyl Compounds via Dehydration

The products of aldol (B89426) additions, such as this compound, can undergo a subsequent elimination of water to form α,β-unsaturated aldehydes or ketones. libretexts.orglibretexts.org This dehydration reaction is typically catalyzed by acid or base and is often driven by the formation of a stable, conjugated π-system. libretexts.org

When this compound is heated, the hydroxyl group at the beta-position is eliminated along with a proton from the alpha-carbon. This process, known as an aldol condensation, results in the formation of 2-methyl-2-phenylpropenal. libretexts.orglibretexts.org The resulting α,β-unsaturated aldehyde is a valuable synthon in its own right, particularly as a dienophile in cycloaddition reactions. nih.govmdpi.com

| Starting Material | Condition | Product |

| This compound | Heat, Acid or Base catalyst | 2-Methyl-2-phenylpropenal |

Derivatization for Enhancing Stereocontrol or Reactivity

The hydroxyl and aldehyde groups of this compound can be derivatized to control the stereochemistry of subsequent reactions or to enhance the molecule's reactivity.

For stereocontrol, the hydroxyl group can be converted into a bulky protecting group, such as a silyl (B83357) ether. This derivatization can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl or other nearby reactive centers. The separation of stereoisomers can also be facilitated by derivatization with a chiral reagent followed by chromatography. nih.gov

To enhance reactivity, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, facilitating substitution or elimination reactions. Alternatively, conversion of the beta-hydroxy ester derivative to a trichloroacetimidate (B1259523) can activate the hydroxyl group for substitution reactions. nih.gov The aldehyde itself can be converted into a more reactive species, such as an iminium ion, through reaction with a secondary amine, which can then participate in reactions like the Mannich reaction. nih.gov

| Derivatization Strategy | Purpose | Example Derivative |

| Protection of Hydroxyl Group | Enhance Stereocontrol | Silyl Ether |

| Activation of Hydroxyl Group | Enhance Reactivity for Substitution | Tosylate, Trichloroacetimidate |

| Activation of Aldehyde | Enhance Reactivity | Iminium Ion |

Ring-Closing and Cyclization Reactions to Form Heterocyclic Derivatives

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. These reactions often involve the participation of both the hydroxyl and carbonyl functionalities, or derivatives thereof.

One common strategy involves the reaction of the beta-hydroxy aldehyde with dinucleophiles. For example, reaction with hydrazine or its derivatives can lead to the formation of five-membered pyrazoline rings. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoline (B3343090) derivatives.

Furthermore, the α,β-unsaturated aldehyde, obtained from the dehydration of this compound, is an excellent substrate for cycloaddition reactions. As a dienophile in the Diels-Alder reaction, it can react with a variety of dienes to construct six-membered carbocyclic and heterocyclic rings, which are core structures in many biologically active compounds. nih.govmdpi.com Intramolecular reactions of suitably functionalized derivatives can also be employed to form cyclic structures. libretexts.org

| Reaction Type | Reactant(s) | Product Type |

| Condensation | Hydrazine | Pyrazoline Derivative |

| Condensation | Hydroxylamine | Isoxazoline Derivative |

| Diels-Alder Cycloaddition | Diene (with 2-methyl-2-phenylpropenal) | Six-membered Ring Adduct |

Applications of 3 Hydroxy 2 Methyl 2 Phenylpropanal in Complex Organic Synthesis

Role as a Synthetic Intermediate for Advanced Building Blocks

3-Hydroxy-2-methyl-2-phenylpropanal serves as a foundational intermediate for the synthesis of a diverse range of more complex or "advanced" building blocks. These derived molecules are functionalized structures used in multi-step syntheses, particularly in medicinal chemistry and materials science. The two functional groups—the aldehyde and the primary alcohol—can be selectively or simultaneously modified to produce a variety of derivatives.

Key transformations include:

Oxidation of the aldehyde group to yield 3-hydroxy-2-methyl-2-phenylpropanoic acid. This introduces a carboxylic acid moiety, which is a cornerstone for forming amides, esters, and other acid derivatives.

Reduction of the aldehyde group to yield 2-methyl-2-phenyl-1,3-propanediol. This creates a diol, a crucial monomer for polymerization and a versatile scaffold for further functionalization.

Reductive amination of the aldehyde, which converts it into an amino group, leading to the formation of amino alcohols, a privileged scaffold in many pharmaceutical compounds.

Esterification or Etherification of the primary hydroxyl group to introduce protecting groups or add further molecular complexity.

These transformations convert the initial compound into a new class of intermediates with tailored functionalities, ready for incorporation into larger, more complex target molecules.

| Transformation | Reagent/Condition | Product | New Functional Group |

|---|---|---|---|

| Oxidation | e.g., Jones Reagent (CrO3/H2SO4) | 3-hydroxy-2-methyl-2-phenylpropanoic acid | Carboxylic Acid |

| Reduction | e.g., Sodium Borohydride (NaBH4) | 2-methyl-2-phenyl-1,3-propanediol | Primary Alcohol (Diol) |

| Reductive Amination | 1. Amine (R-NH2) 2. Reducing Agent (e.g., NaBH3CN) | 3-amino-2-methyl-2-phenylpropan-1-ol derivative | Secondary/Tertiary Amine |

| Esterification | e.g., Acetic Anhydride, Pyridine | 3-acetoxy-2-methyl-2-phenylpropanal | Ester |

Contribution to the Synthesis of Polyols and Other Complex Architectures

A primary application of this compound in constructing larger molecules is through its conversion to the corresponding polyol (specifically, a diol). The reduction of the aldehyde functionality yields 2-methyl-2-phenyl-1,3-propanediol, a stable and versatile di-alcohol. prepchem.com

This propanediol (B1597323) derivative serves as a monomer in polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The presence of the phenyl group and the gem-dimethyl-like substitution pattern on the polymer backbone imparts specific properties such as rigidity, thermal stability, and altered solubility to the resulting material.

Beyond polymers, the diol is a scaffold for building other complex architectures. The two hydroxyl groups can be differentially protected and then selectively reacted to build up complex, non-polymeric structures, making it a valuable component in the synthesis of natural product analogues and other intricate organic molecules.

Strategies for the Construction of Quaternary Stereocenters

The structure of this compound features a quaternary stereocenter at the C2 position, a structural motif that is challenging to synthesize yet prevalent in many natural products and pharmaceuticals. The creation of such a center, where a carbon atom is bonded to four other non-hydrogen atoms, is a significant challenge in organic synthesis.

The most direct strategy for constructing this feature is during the synthesis of the molecule itself via an asymmetric aldol (B89426) reaction. nih.gov By employing a chiral catalyst (either a metal complex or an organocatalyst) during the condensation of 2-phenylpropanal (B145474) and formaldehyde, chemists can control the facial selectivity of the enolate attack on the formaldehyde. This approach allows for the enantioselective synthesis of either the (R)- or (S)-enantiomer of this compound. These enantiomerically pure building blocks are of high value, as the specific stereochemistry of a molecule is often critical for its biological function.

Precursor for Pharmaceutical Intermediates and Related Biologically Active Scaffolds (Focus on Synthetic Strategy and not Biological Effect)

The scaffold provided by this compound and its immediate derivatives is found in several biologically active compounds. The synthetic strategies to access these molecules highlight the utility of this building block.

A key synthetic strategy involves the reduction of this compound to 2-methyl-2-phenyl-1,3-propanediol . This diol is a direct precursor to the dicarbamate derivative. For instance, the related compound 2-phenyl-1,3-propanediol (B123019) is converted to its dicarbamate, Felbamate, an anticonvulsant drug. The synthesis involves reacting the diol with phosgene (B1210022) to form a dichlorocarbonate intermediate, followed by ammonolysis to yield the dicarbamate. google.com This established industrial process demonstrates the role of the propanediol skeleton as a direct precursor to a pharmaceutical agent.

Another synthetic strategy involves the oxidation of the aldehyde to a carboxylic acid, forming 3-hydroxy-2-methyl-2-phenylpropanoic acid . This hydroxy acid can then be further elaborated. For example, derivatives of 2-methyl-2-phenylpropionic acid have been developed as compounds with antihistamine activity. google.com The synthesis of these molecules relies on having the core phenylpropionic acid structure, which can be readily accessed from this compound.

| Starting Intermediate | Synthetic Transformation | Product Scaffold | Example Class of Biologically Active Molecule |

|---|---|---|---|

| 2-methyl-2-phenyl-1,3-propanediol | 1. Phosgene 2. Ammonia | 2-methyl-2-phenyl-1,3-propanediol dicarbamate | Anticonvulsants google.com |

| 3-hydroxy-2-methyl-2-phenylpropanoic acid | Further derivatization (e.g., esterification, amidation) | 2-methyl-2-phenylpropionic acid derivatives | Antihistamines google.com |

Analytical Methodologies for Structural and Stereochemical Analysis of 3 Hydroxy 2 Methyl 2 Phenylpropanal and Its Derivatives

Advanced Chromatographic Techniques for Separation of Stereoisomers

The separation of the stereoisomers of 3-Hydroxy-2-methyl-2-phenylpropanal presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for resolving these isomeric mixtures.

Chiral HPLC stands as a powerful tool for the separation of enantiomers and diastereomers. The use of chiral stationary phases (CSPs) is the most common approach. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide excellent enantioselectivity. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to differential retention times.

The selection of the appropriate mobile phase is crucial for optimizing separation. A systematic screening of different solvent systems, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) eluents, is typically performed to achieve baseline resolution of all four stereoisomers. The diastereomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) can often be separated on a standard achiral stationary phase, while the resolution of the enantiomers within each pair necessitates a chiral column.

Table 1: Illustrative Chiral HPLC Method for Separation of this compound Stereoisomers

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Enantioselective Gas Chromatography (GC) offers another viable method, particularly for volatile derivatives of this compound. Derivatization of the hydroxyl and aldehyde functionalities can enhance volatility and improve chromatographic performance on chiral capillary columns.

Spectroscopic Methods for Structure Elucidation and Stereochemical Assignment (e.g., NMR, Mass Spectrometry)

Once the stereoisomers are separated, spectroscopic techniques are employed to elucidate their structures and assign their relative and absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the relative stereochemistry (syn or anti) of the diastereomers. High-resolution proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms. For the syn and anti diastereomers of this compound, the coupling constants (J-values) between the protons on the chiral centers (C2 and C3) can be diagnostic. Generally, a larger J-value is observed for the anti-diastereomer due to the trans-periplanar arrangement of the coupled protons, while a smaller J-value is characteristic of the syn-diastereomer's gauche relationship.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further corroborate the stereochemical assignment by identifying through-space interactions between specific protons.

Table 2: Hypothetical ¹H NMR Data for Distinguishing Syn and Anti Diastereomers of this compound

| Proton | Syn-Isomer (δ, ppm, J in Hz) | Anti-Isomer (δ, ppm, J in Hz) |

| H-2 | 2.85 (dq, J = 7.0, 4.5) | 2.95 (dq, J = 7.0, 8.5) |

| H-3 | 4.90 (d, J = 4.5) | 4.80 (d, J = 8.5) |

| CH₃-2 | 1.15 (d, J = 7.0) | 1.20 (d, J = 7.0) |

| CHO | 9.60 (s) | 9.65 (s) |

This data is hypothetical and intended to illustrate the expected differences in coupling constants.

Mass Spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. While standard MS techniques cannot differentiate between stereoisomers, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns upon collision-induced dissociation, particularly for diastereomers. The fragmentation of the molecular ion can provide structural information, with characteristic losses of water (H₂O) from the hydroxyl group and the formyl radical (CHO) from the aldehyde group.

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Activity)

Chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. These techniques rely on the differential interaction of enantiomers with plane-polarized light.

Optical Activity , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. Each enantiomer of this compound will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Table 3: Illustrative Specific Rotation Values for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl₃) |

| (2R,3S)-isomer | +X° |

| (2S,3R)-isomer | -X° |

| (2R,3R)-isomer | +Y° |

| (2S,3S)-isomer | -Y° |

The values X and Y are placeholders as experimentally determined specific rotation values for the individual stereoisomers of this compound are not widely reported.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be a powerful tool for stereochemical analysis and determination of enantiomeric purity. The CD spectrum provides a unique fingerprint for each enantiomer.

Q & A

Basic: What are the recommended analytical methods for characterizing 3-Hydroxy-2-methyl-2-phenylpropanal in complex mixtures?

Answer:

- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and mobile phases combining acetonitrile/water (e.g., 70:30 v/v) for separation. Adjust pH to 3.0–4.0 using trifluoroacetic acid to enhance retention of polar aldehydes .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode is optimal for detecting hydroxyl and carbonyl groups. Include internal standards (e.g., deuterated analogs) to improve quantification accuracy .

- NMR : ¹H-NMR (400 MHz, CDCl₃) can resolve stereochemical features. Look for characteristic aldehyde proton signals near δ 9.5–10.0 ppm and hydroxyl protons (broad singlet) at δ 1.5–2.5 ppm .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

- Optimized Reaction Conditions : Use a two-step synthesis:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted precursors. Validate purity via GC-MS (≥95%) .

Advanced: How do stereochemical variations in this compound affect its biological activity?

Answer:

- Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. Test activity in enzyme inhibition assays (e.g., alcohol dehydrogenases) to correlate stereochemistry with efficacy .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities of (R)- and (S)-enantiomers to target proteins. Validate with kinetic studies (Km and Vmax comparisons) .

Advanced: What experimental strategies address contradictions in reported stability data for this compound?

Answer:

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor aldehyde oxidation via FT-IR (C=O peak shifts) and quantify degradation products (e.g., carboxylic acids) with LC-MS .

- pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and track decomposition rates. Under acidic conditions (pH < 4), the compound is prone to hydration, while alkaline conditions (pH > 9) promote oxidation .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps due to volatility (vapor pressure: ~0.1 mmHg at 25°C) .

- First Aid : For inhalation exposure, move to fresh air and administer oxygen if respiratory distress occurs. For skin contact, rinse with water for 15 minutes and apply emollients .

Advanced: How can metabolomic studies elucidate the role of this compound in microbial pathways?

Answer:

- Stable Isotope Tracing : Incubate microbial cultures (e.g., E. coli) with ¹³C-labeled compound. Extract metabolites and analyze via LC-HRMS to track incorporation into polyketide or terpenoid pathways .

- Knockout Strains : Use CRISPR-Cas9 to delete candidate enzymes (e.g., aldehyde dehydrogenases) and compare metabolite profiles via untargeted metabolomics .

Advanced: What are the challenges in quantifying this compound in biological matrices?

Answer:

- Matrix Effects : Plasma proteins can bind the aldehyde group, reducing recovery. Pre-treat samples with protein precipitation (acetonitrile:methanol 1:1) and derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance detection .

- Limit of Detection (LOD) : Optimize MS parameters (e.g., collision energy 20–25 eV) to achieve LOD < 10 ng/mL. Cross-validate with ELISA using anti-aldehyde antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.